Brazilin
Overview
Description
Brazilin is a naturally occurring homoisoflavonoid, a red dye obtained from the wood of several species such as Paubrasilia echinata, Biancaea sappan, Caesalpinia violacea, and Haematoxylum brasiletto . It has been used since the Middle Ages to dye fabric and to make paints and inks .
Synthesis Analysis
Brazilin can be synthesized from commercially available starting materials in 9 steps with a 70% overall yield . The process involves Mitsunobu coupling followed by In (III)-catalyzed alkyne-aldehyde metathesis, allowing for rapid construction of the brazilin core skeleton .Chemical Reactions Analysis
The forms of brazilin existing at higher pH suffer extensive degradation upon heating, while the form existing at the lowest pH possesses higher stability . Heat-induced deprotonation and degradation were confirmed by UV–visible and Fourier-transform infrared spectra as well as losses of brazilin content .Physical And Chemical Properties Analysis
Brazilin has a chemical formula of C16H14O5 . More detailed physical and chemical properties can be found on databases like PubChem .Scientific Research Applications
Antioxidant and Antibacterial Properties
Brazilin, derived from Caesalpinia sappan L., exhibits significant antioxidant and antibacterial activities. It's a natural compound found in the heartwood of this plant, commonly used in traditional food and beverages. Scientific studies have validated its folklore uses, highlighting its potential for development in food, beverage, cosmetics, and pharmaceutical industries (Nirmal, Rajput, Prasad, & Ahmad, 2015) Nirmal et al., 2015.
Stability Enhancement and Solubility
Research on brazilin and hydroxypropyl-β-cyclodextrin interaction suggests improvements in the stability and solubility of brazilin. This enhancement is crucial for its application as a dye, food ingredient, or drug. The complex formation with hydroxypropyl-β-cyclodextrin enhances brazilin's properties, widening its potential applications (Yang et al., 2018) Yang et al., 2018.
Anti-inflammatory Mechanism
Brazilin has been shown to exhibit anti-inflammatory actions in macrophages. It activates heme oxygenase-1 (HO-1) protein synthesis, which plays a crucial role in its anti-inflammatory mechanism. This discovery opens up potential applications for brazilin in treating inflammatory conditions (Hu et al., 2009) Hu et al., 2009.
Pharmacokinetics Studies
Analytical methods such as LC-MS/MS have been developed for determining brazilin in biological samples, essential for pharmacokinetic studies. These studies are critical for understanding brazilin's distribution, metabolism, and excretion, laying the groundwork for its therapeutic use (Deng et al., 2013; Yan-yan et al., 2014) Deng et al., 2013; Yan-yan et al., 2014.
Vasorelaxant Effects
Studies indicate that brazilin from Caesalpinia sappan L. induces endothelium-dependent and -independent relaxation in rat aortic rings. This finding suggests its potential in developing treatments for vascular diseases (Yan et al., 2015) Yan et al., 2015.
Role in Textile Dyeing and Medicine
Brazilin, as a dye precursor, has historical significance in textile dyeing and folk medicine. Its versatilityand adaptability for various applications, including biological staining and the manufacture of musical instruments, highlight its multifaceted importance (Dapson & Bain, 2015) Dapson & Bain, 2015.
Anti-photoaging and Anti-acne Properties
Brazilin's protective effect against UVB-induced skin damage, specifically its ability to inhibit MMP-1/3 expressions and secretions, showcases its potential in skincare, particularly in anti-photoaging and anti-acne treatments (Lee et al., 2012) Lee et al., 2012.
Anticancer Activity
Brazilin has shown promising results in inducing apoptosis and inhibiting the growth of human glioblastoma cells. These findings point towards its potential application in cancer treatment, especially for brain tumors like glioblastoma (Lee et al., 2013) Lee et al., 2013.
Hypoglycemic Action
Research has demonstrated that brazilin positively affects glucose metabolism, particularly in diabetic conditions. Its impact on enzymes involved in glucose oxidation and lipogenesis indicates its potential as a hypoglycemic agent (Moon et al., 1993) Moon et al., 1993.
Hepatoprotective Properties
Brazilin has shown protective effects against chemical-induced hepatocyte injury in rats. Its antioxidant properties play a crucial role in mitigating liver damage, suggesting its therapeutic potential in liver diseases (Moon et al., 1992) Moon et al., 1992.
Bone Loss Prevention
Studies on brazilin's effect on osteoclast differentiation indicate its potential in preventing bone loss. Its inhibitory action on enzymes and pathways involved in bone resorption suggests a therapeutic role in conditions like osteoporosis (Kim et al., 2015) Kim et al., 2015.
Anti-inflammatory Activity in Macrophages
Brazilin exhibits significant anti-inflammatory effects in macrophage cells, targeting specific signaling pathways. This finding opens avenues for its use in treating inflammatory diseases (Bae et al., 2005; Yoon et al., 2015) Bae et al., 2005; Yoon et al., 2015.
Cardiovascular Protection
Brazilin has demonstrated protective effects against myocardialischemia-reperfusion injury, modulating oxidative stress pathways and enhancing cardiac function. This finding suggests its potential in cardiovascular therapies, particularly for heart-related injuries (Qi et al., 2021) Qi et al., 2021.
Synthetic Approaches
Advancements in the total synthesis of brazilin have been explored, focusing on developing more efficient and less toxic methods. These synthetic approaches are critical for its broader application in pharmacology and other industries (Xu et al., 2022) Xu et al., 2022.
properties
IUPAC Name |
(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,15,17-20H,6-7H2/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHUTZOCTZJUKC-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883393 | |
Record name | Brazilin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brazilin | |
CAS RN |
474-07-7 | |
Record name | (+)-Brazilin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brazilin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol, 7,11b-dihydro-, (6aS,11bR)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Brazilin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,11b-dihydrobenz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRAZILIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ39SW1K10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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